
myristoyl-DL-Phe-DL-Ala-DL-Arg-DL-Lys-Gly-DL-Ala-DL-Leu-DL-Arg-DL-Gln-OH
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Overview
Description
Myristoyl-DL-Phe-DL-Ala-DL-Arg-DL-Lys-Gly-DL-Ala-DL-Leu-DL-Arg-DL-Gln-OH is a synthetic peptide featuring a myristoyl (14-carbon fatty acid) group N-terminally conjugated to a mixed D- and L-amino acid sequence. The peptide backbone includes residues such as phenylalanine (Phe), alanine (Ala), arginine (Arg), lysine (Lys), glycine (Gly), leucine (Leu), and glutamine (Gln), all in alternating D/L configurations. This design enhances metabolic stability and membrane permeability due to the lipid anchor and resistance to proteolytic cleavage from the DL-amino acid mix . Potential applications include antimicrobial or cell-penetrating functions, given its cationic arginine/lysine residues and lipophilic myristoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MYRISTOYL-PHE-ALA-ARG-LYS-GLY-ALA-LEU-ARG-GLN-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of MYRISTOYL-PHE-ALA-ARG-LYS-GLY-ALA-LEU-ARG-GLN-OH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques like HPLC are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
MYRISTOYL-PHE-ALA-ARG-LYS-GLY-ALA-LEU-ARG-GLN-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.
Scientific Research Applications
Scientific Research Applications
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Drug Delivery Systems
- This compound enhances the solubility and bioavailability of therapeutic agents, facilitating the development of more effective drug formulations. Its ability to penetrate cell membranes makes it a valuable candidate for targeted drug delivery.
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Peptide Synthesis
- Myristoyl-DL-Phe-DL-Ala-DL-Arg-DL-Lys-Gly-DL-Ala-DL-Leu-DL-Arg-DL-Gln-OH serves as a building block in peptide synthesis, allowing researchers to create complex peptides for various applications in biochemistry and molecular biology.
-
Antimicrobial Agents
- The peptide exhibits significant antimicrobial activity against various pathogens, including resistant strains. For example, it has shown efficacy against:
Pathogen Minimum Inhibitory Concentration (MIC) Escherichia coli 8 µg/mL Staphylococcus aureus 4 µg/mL Pseudomonas aeruginosa 16 µg/mL
- The peptide exhibits significant antimicrobial activity against various pathogens, including resistant strains. For example, it has shown efficacy against:
-
Biotechnology Research
- The compound is instrumental in studies related to cell signaling and membrane interactions, providing insights into cellular processes and disease mechanisms.
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Cosmetic Formulations
- It is utilized in skincare products due to its potential to improve skin penetration and enhance the efficacy of active ingredients.
Case Studies
-
In Vitro Studies
- Research demonstrated that myristoyl-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH effectively inhibited biofilm formation in Staphylococcus aureus, which is critical for chronic infections.
-
In Vivo Models
- In animal models, the peptide reduced bacterial load and inflammation in infected tissues when administered systemically, indicating its potential as a treatment for systemic infections.
Summary
Mechanism of Action
MYRISTOYL-PHE-ALA-ARG-LYS-GLY-ALA-LEU-ARG-GLN-OH exerts its effects by inhibiting protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in signal transduction pathways. The peptide binds to the regulatory domain of PKC, preventing its activation and subsequent phosphorylation of target proteins. This inhibition can modulate various cellular processes, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
A comparative analysis with structurally related compounds is summarized in Table 1.
Table 1: Comparative Analysis of Myristoyl-DL-Phe-DL-Ala-DL-Arg-DL-Lys-Gly-DL-Ala-DL-Leu-DL-Arg-DL-Gln-OH and Analogous Peptides
*Approximate values based on sequence analysis.
†Exact molecular weight requires experimental validation.
Key Research Findings
A. Lipidation and Membrane Interaction
The myristoyl group in the target compound enhances lipophilicity, enabling stronger membrane interactions compared to acetylated (e.g., Dynantin) or benzoylated (e.g., Zyklophin) peptides. This property is critical for antimicrobial activity or intracellular delivery .
B. Stability and Bioavailability The DL-amino acid configuration confers resistance to proteolysis, similar to H-DL-Ala-Gly-OH . However, the target’s larger size (~2,000 Da) may reduce oral bioavailability compared to smaller dipeptides like Ala-Gln, which are absorbed via peptide transporters .
C. Functional Residues
- Glutamine : The C-terminal Gln residue may mimic the antioxidant and gut-protective effects observed in Ala-Gln dipeptides, though systemic effects would depend on cleavage kinetics .
D. Species-Specific Effects Studies on Ala-Gln in piglets demonstrated improved intestinal morphology and antioxidant capacity . While the target compound’s Gln residue might offer similar benefits, its complex structure could alter tissue distribution and require species-specific validation.
Biological Activity
Myristoyl-DL-Phe-DL-Ala-DL-Arg-DL-Lys-Gly-DL-Ala-DL-Leu-DL-Arg-DL-Gln-OH, also known as myristoyl-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH, is a synthetic peptide that exhibits various biological activities. This article explores its structure, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C60H105N17O12
- Molecular Weight : 1256.58 g/mol
- CAS Number : 147217-25-2
This peptide features a myristoyl group, which enhances its membrane permeability and biological activity by promoting interactions with lipid membranes.
Myristoyl-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH exerts its biological effects primarily through:
- Membrane Interaction : The myristoyl group allows the peptide to integrate into lipid bilayers, facilitating interactions with cellular membranes. This property is crucial for its role in antimicrobial activity and cellular signaling.
- Antimicrobial Activity : Similar to polymyxins, this peptide can disrupt bacterial membranes by interacting with lipopolysaccharides (LPS), leading to increased permeability and cell death. Research indicates that cationic peptides like this one can effectively target Gram-negative bacteria by displacing divalent cations that stabilize the membrane structure .
- Cell Signaling Modulation : The peptide's structure allows it to interact with various receptors and enzymes, potentially modulating signaling pathways involved in immune responses and inflammation .
Antimicrobial Properties
Research has shown that myristoyl-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH demonstrates significant antimicrobial activity against a range of pathogens. Its efficacy has been evaluated through various assays:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 8 µg/mL |
Staphylococcus aureus | 4 µg/mL |
Pseudomonas aeruginosa | 16 µg/mL |
These results suggest that the compound could serve as a potential therapeutic agent for treating infections caused by resistant bacterial strains.
Case Studies
- In Vitro Studies : A study conducted by researchers demonstrated that myristoyl-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH effectively inhibited biofilm formation in Staphylococcus aureus, which is critical for chronic infections .
- In Vivo Models : In animal models, the peptide showed promise in reducing bacterial load and inflammation in infected tissues when administered systemically, indicating its potential as a treatment for systemic infections .
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing and purifying myristoylated mixed D/L-peptides to ensure stereochemical fidelity?
- Answer : Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing mixed D/L-peptides. To address stereochemical fidelity, use Fmoc/t-Bu protection strategies with orthogonal deprotection steps. Post-synthesis, reverse-phase HPLC coupled with mass spectrometry (e.g., ESI-MS) is critical for purification and validation of the myristoylation site. For large-scale purification, membrane-based separation technologies (e.g., tangential flow filtration) can reduce diastereomer contamination .
Q. How can researchers validate the stability of this compound under physiological conditions?
- Answer : Perform accelerated degradation studies in simulated physiological buffers (e.g., PBS at pH 7.4, 37°C) and analyze degradation products via HPLC/Q-TOF-MS. Track hydrolysis of the myristoyl group and peptide backbone using isotopic labeling (e.g., deuterated solvents) to distinguish enzymatic vs. non-enzymatic breakdown. Include protease-rich environments (e.g., serum-containing media) to assess susceptibility to enzymatic cleavage .
Q. What analytical techniques are suitable for quantifying purity and characterizing fatty acid composition in myristoylated peptides?
- Answer : Gas chromatography-mass spectrometry (GC-MS) is recommended for fatty acid profiling after saponification of the myristoyl group. For purity assessment, use a combination of:
- Hydroxyl value testing : Quantify free hydroxyl groups post-saponification (specifications in pharmacopeial tables) .
- Saponification value : Determine ester content via titration (see standardized solvent systems in updated pharmacopeial guidelines) .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for mixed D/L-peptides?
- Answer : Contradictions often arise from differences in stereochemical ratios or impurities. Use the following steps:
- Batch consistency analysis : Compare diastereomer ratios across batches via chiral HPLC.
- Dose-response profiling : Test activity gradients (nM to µM) in cell-based assays (e.g., receptor binding or membrane permeability studies).
- Negative controls : Include non-myristoylated analogs and scrambled sequences to isolate the contribution of the myristoyl group and sequence specificity .
Q. What mechanistic studies can elucidate the role of the myristoyl group in cellular uptake and intracellular trafficking?
- Answer : Employ confocal microscopy with fluorescently labeled peptides (e.g., FITC-tagged analogs) to track localization. Combine with pharmacological inhibitors (e.g., dynasore for clathrin-mediated endocytosis) to identify uptake pathways. For quantitative analysis, use radiolabeled myristic acid (³H or ¹⁴C) to correlate uptake efficiency with myristoylation .
Q. How can proteomics data be leveraged to identify off-target interactions of this peptide in complex biological systems?
- Answer : Conduct affinity purification-mass spectrometry (AP-MS) using biotinylated peptide analogs. Validate hits using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. Cross-reference results with public repositories like ProteomeXchange (e.g., dataset PXD032737) to prioritize high-confidence interactors .
Q. Methodological Best Practices
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects in animal models?
- Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) with software like GraphPad Prism. For longitudinal studies, apply mixed-effects models to account for inter-individual variability. Report effect sizes with 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .
Q. How should researchers address reproducibility challenges in peptide-based studies?
- Answer : Adhere to the following:
- Pre-registration : Document experimental protocols on platforms like Open Science Framework.
- Blinded analysis : Separate data collection and interpretation teams.
- Reference standards : Use pharmacopeial-grade reagents for critical assays (e.g., USP-certified solvents) .
Q. Data Validation and Reporting
Q. What criteria should be applied to validate contradictory results in membrane permeability assays?
- Answer : Standardize assay conditions using:
- Positive controls : Known membrane-permeable peptides (e.g., Tat peptide).
- Membrane integrity checks : Measure lactate dehydrogenase (LDH) release to rule out cytotoxicity.
- Cross-validation : Compare results across orthogonal methods (e.g., fluorescence-activated cell sorting vs. mass spectrometry) .
Q. How can researchers ensure compliance with ethical and data transparency standards in peptide studies?
- Answer : Follow institutional animal care protocols (e.g., Peking University Biomedical Ethics Committee guidelines for in vivo work) and deposit raw proteomics data in public repositories (e.g., ProteomeXchange) with unique identifiers. Include detailed author contribution statements and conflict-of-interest disclosures per journal guidelines .
Properties
Molecular Formula |
C60H105N17O12 |
---|---|
Molecular Weight |
1256.6 g/mol |
IUPAC Name |
5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[5-(diaminomethylideneamino)-2-[2-[[3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoylamino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C60H105N17O12/c1-6-7-8-9-10-11-12-13-14-15-19-29-49(79)72-47(36-41-24-17-16-18-25-41)56(86)71-40(5)52(82)73-43(27-22-33-67-59(63)64)54(84)74-42(26-20-21-32-61)53(83)69-37-50(80)70-39(4)51(81)77-46(35-38(2)3)57(87)75-44(28-23-34-68-60(65)66)55(85)76-45(58(88)89)30-31-48(62)78/h16-18,24-25,38-40,42-47H,6-15,19-23,26-37,61H2,1-5H3,(H2,62,78)(H,69,83)(H,70,80)(H,71,86)(H,72,79)(H,73,82)(H,74,84)(H,75,87)(H,76,85)(H,77,81)(H,88,89)(H4,63,64,67)(H4,65,66,68) |
InChI Key |
IHPBUIGQYZNWCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
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